molecular formula C18H18ClNO2S B2426819 (E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1798283-41-6

(E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2426819
CAS No.: 1798283-41-6
M. Wt: 347.86
InChI Key: NAFDBGYTCSOUIW-BQYQJAHWSA-N
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Description

(E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Formation of the Furan Ring: The furan ring is typically synthesized through a cyclization reaction involving a diene and a carbonyl compound.

    Final Coupling Reaction: The final step involves coupling the thiazepane, chlorophenyl, and furan moieties through a condensation reaction, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of (E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(7-(2-bromophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one
  • (E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one

Uniqueness

(E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the thiazepane ring and the furan ring also contributes to its distinct properties compared to similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(E)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2S/c19-16-6-2-1-5-15(16)17-9-10-20(11-13-23-17)18(21)8-7-14-4-3-12-22-14/h1-8,12,17H,9-11,13H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFDBGYTCSOUIW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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